molecular formula C18H23IN4O2 B13783153 (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) CAS No. 66967-86-0

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester)

Cat. No.: B13783153
CAS No.: 66967-86-0
M. Wt: 454.3 g/mol
InChI Key: JSSRQPSYZNFTTQ-UHFFFAOYSA-M
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Description

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) is a complex organic compound with the molecular formula C18-H23-N4-O2.I and a molecular weight of 454.35 . This compound is characterized by the presence of a phenylazo group, a trimethylammonium group, and a dimethylcarbamate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinone derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the trimethylammonium group may interact with biological membranes or receptors. The dimethylcarbamate ester functionality can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylazo group, trimethylammonium group, and dimethylcarbamate ester makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

66967-86-0

Molecular Formula

C18H23IN4O2

Molecular Weight

454.3 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-4-phenyldiazenylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C18H23N4O2.HI/c1-21(2)18(23)24-17-13-15(22(3,4)5)11-12-16(17)20-19-14-9-7-6-8-10-14;/h6-13H,1-5H3;1H/q+1;/p-1

InChI Key

JSSRQPSYZNFTTQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=CC=C2.[I-]

Origin of Product

United States

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